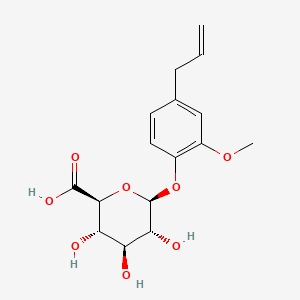

beta-D-Glucopyranosiduronic acid, 2-methoxy-4-(2-propen-1-yl)phenyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

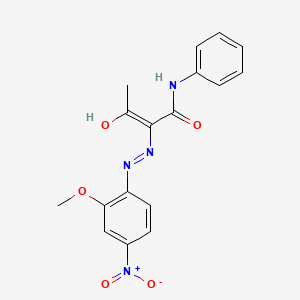

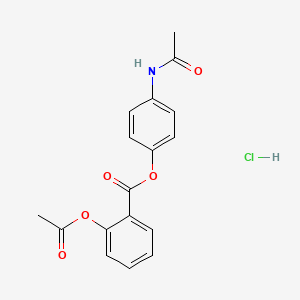

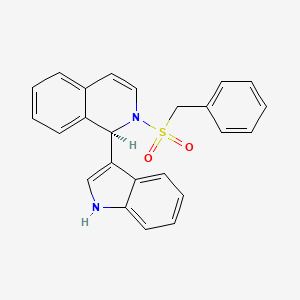

Eugenol-glucuronide is a metabolite of eugenol, a phenolic compound found in clove oil, cinnamon, and other essential oils. Eugenol is known for its diverse medicinal properties, including anti-inflammatory, analgesic, and antimicrobial activities. The glucuronidation of eugenol, resulting in eugenol-glucuronide, is a detoxification process that occurs in the liver, enhancing the solubility and excretion of eugenol from the body.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of eugenol-glucuronide typically involves the enzymatic glucuronidation of eugenol. This process is catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). The reaction conditions generally include:

Substrate: Eugenol

Enzyme: Uridine 5’-diphospho-glucuronosyltransferase

Cofactor: Uridine diphosphate glucuronic acid (UDPGA)

Buffer: Tris-HCl or phosphate buffer at pH 7.4

Temperature: 37°C

Reaction Time: 1-2 hours

Industrial Production Methods: Industrial production of eugenol-glucuronide can be achieved through biotransformation using microbial cultures or isolated enzymes. The process involves:

Microbial Cultures: Utilizing genetically engineered microorganisms that express UGT enzymes.

Isolated Enzymes: Employing purified UGT enzymes in a controlled bioreactor environment.

Optimization: Parameters such as pH, temperature, and substrate concentration are optimized to maximize yield.

Análisis De Reacciones Químicas

Types of Reactions: Eugenol-glucuronide primarily undergoes hydrolysis and conjugation reactions. The major reactions include:

Hydrolysis: Catalyzed by β-glucuronidase, resulting in the release of free eugenol.

Conjugation: Further conjugation with sulfate or other glucuronic acid molecules.

Common Reagents and Conditions:

Hydrolysis: β-glucuronidase enzyme, pH 5.0-6.0, 37°C.

Conjugation: Sulfotransferase enzymes, 3’-phosphoadenosine-5’-phosphosulfate (PAPS) as a cofactor, pH 7.4, 37°C.

Major Products:

Hydrolysis: Free eugenol and glucuronic acid.

Conjugation: Eugenol sulfate-glucuronide.

Aplicaciones Científicas De Investigación

Eugenol-glucuronide has several scientific research applications, including:

Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.

Biology: Investigated for its role in detoxification and metabolism of phenolic compounds.

Medicine: Explored for its potential therapeutic effects and as a biomarker for eugenol exposure.

Industry: Utilized in the development of drug delivery systems and as a reference standard in analytical chemistry.

Mecanismo De Acción

Eugenol-glucuronide exerts its effects primarily through its role in the detoxification and excretion of eugenol. The molecular targets and pathways involved include:

Detoxification: Glucuronidation enhances the solubility of eugenol, facilitating its excretion via urine.

Enzyme Interaction: Interaction with UGT enzymes and β-glucuronidase during its formation and hydrolysis.

Pathways: Involvement in phase II metabolism pathways, contributing to the overall detoxification process.

Comparación Con Compuestos Similares

Eugenol-glucuronide can be compared with other glucuronide conjugates of phenolic compounds, such as:

- Vanillin-glucuronide

- Isoeugenol-glucuronide

- Ferulic acid-glucuronide

Uniqueness:

- Source: Derived specifically from eugenol, a compound with unique medicinal properties.

- Applications: Widely studied for its role in detoxification and potential therapeutic effects.

- Metabolism: Exhibits distinct metabolic pathways compared to other phenolic glucuronides.

Conclusion

Eugenol-glucuronide is a significant metabolite with diverse applications in scientific research, medicine, and industry. Its synthesis, reactions, and mechanisms of action provide valuable insights into the detoxification processes of phenolic compounds. The comparison with similar compounds highlights its unique properties and potential for further exploration in various fields.

Propiedades

Número CAS |

95480-61-8 |

|---|---|

Fórmula molecular |

C16H20O8 |

Peso molecular |

340.32 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxy-4-prop-2-enylphenoxy)oxane-2-carboxylic acid |

InChI |

InChI=1S/C16H20O8/c1-3-4-8-5-6-9(10(7-8)22-2)23-16-13(19)11(17)12(18)14(24-16)15(20)21/h3,5-7,11-14,16-19H,1,4H2,2H3,(H,20,21)/t11-,12-,13+,14-,16+/m0/s1 |

Clave InChI |

MQXZRKSWEMEXCG-JHZZJYKESA-N |

SMILES isomérico |

COC1=C(C=CC(=C1)CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

SMILES canónico |

COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)

![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)